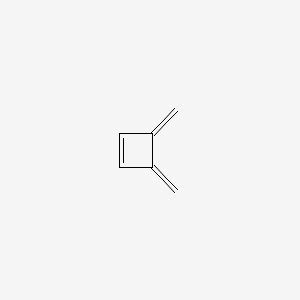
3,4-Dimethylenecyclobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylenecyclobut-1-ene is an organic compound with the molecular formula C₆H₆ and a molecular weight of 78.1118 g/mol . It is a cyclobutene derivative characterized by two methylene groups attached to the 3rd and 4th positions of the cyclobutene ring . This compound is of interest due to its unique structure and reactivity, which make it a subject of study in various fields of chemistry.
Méthodes De Préparation
The synthesis of 3,4-Dimethylenecyclobut-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 1,5-hexadiyne with a suitable catalyst under specific conditions . The reaction typically requires a high temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
3,4-Dimethylenecyclobut-1-ene undergoes various types of chemical reactions, including:
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, producing halogenated cyclobutene derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,4-Dimethylenecyclobut-1-ene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-Dimethylenecyclobut-1-ene involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the methylene groups, which can participate in various chemical reactions. These reactions often involve the formation of reactive intermediates, such as radicals or carbocations, which can further react to form stable products .
Comparaison Avec Des Composés Similaires
3,4-Dimethylenecyclobut-1-ene can be compared with other similar compounds, such as:
Fulvene: Both compounds have similar molecular formulas but differ in their ring structures and reactivity.
1,5-Hexadiyne: This compound is a precursor in the synthesis of this compound and has different reactivity due to its linear structure.
Allene: Another compound with a similar molecular formula but different bonding and reactivity patterns.
The uniqueness of this compound lies in its cyclobutene ring structure with methylene groups, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
5291-90-7 |
|---|---|
Formule moléculaire |
C6H6 |
Poids moléculaire |
78.11 g/mol |
Nom IUPAC |
3,4-dimethylidenecyclobutene |
InChI |
InChI=1S/C6H6/c1-5-3-4-6(5)2/h3-4H,1-2H2 |
Clé InChI |
WHCRVRGGFVUMOK-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=CC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


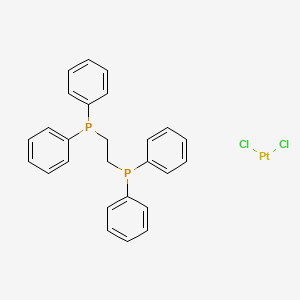
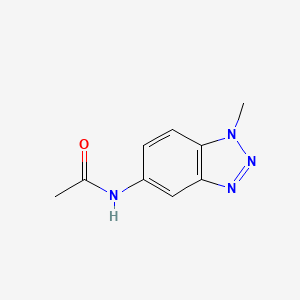

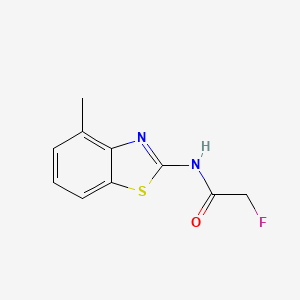
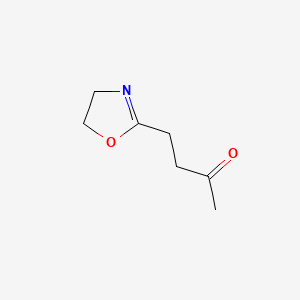
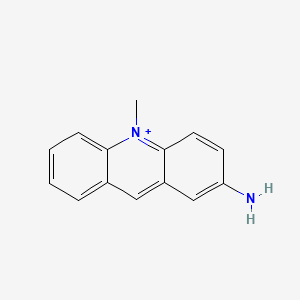



![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
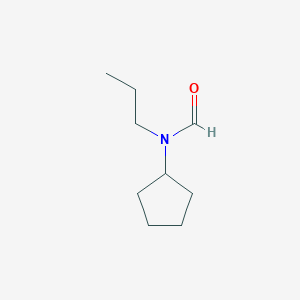
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
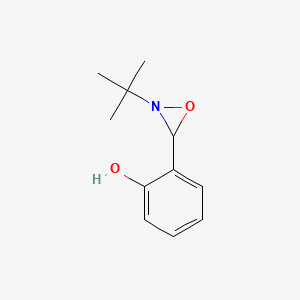
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
